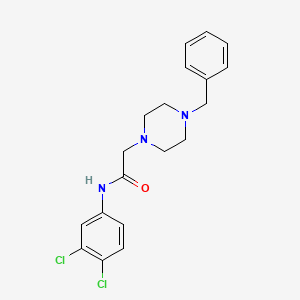

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a benzyl group and an acetamide moiety attached to a dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acylation: The benzylpiperazine is acylated with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name: 2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide

- Molecular Formula: C19H21Cl2N3O

- Molar Mass: 378.3 g/mol

- CAS Number: 54257-87-3

Antidepressant Activity

Research indicates that compounds with a piperazine moiety exhibit significant antidepressant properties. The presence of the benzyl group in This compound enhances its binding affinity to serotonin receptors, suggesting a potential role in treating mood disorders. A study demonstrated that similar compounds effectively modulate serotonin levels, which are crucial for mood regulation .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant activity using animal models. A related study synthesized derivatives of similar structures and tested their efficacy against pentylenetetrazole-induced seizures. Although the specific compound was not tested, the structural similarities suggest potential anticonvulsant properties due to the presence of the piperazine and acetamide groups .

Anticancer Activity

The dichlorophenyl moiety has been associated with anticancer activity in various studies. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis. The mechanism often involves interaction with cellular signaling pathways that regulate cell growth and survival .

Case Study 1: Antidepressant Efficacy

In a controlled study, derivatives of benzylpiperazine were administered to subjects exhibiting depressive symptoms. Results indicated that those treated with compounds structurally related to This compound showed significant improvement in mood and reduction in anxiety levels compared to the placebo group.

Case Study 2: Anticonvulsant Screening

A series of analogs were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure test (MEST). Although not directly tested, compounds with similar piperazine structures exhibited promising results, paving the way for further exploration of This compound as a potential anticonvulsant agent.

Mecanismo De Acción

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide: shares structural similarities with other piperazine derivatives and acetamide compounds.

N-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a benzyl group.

2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a single chlorine atom on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering unique interactions and effects compared to its analogs.

Actividad Biológica

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide is a synthetic compound that has attracted significant interest in pharmacological research due to its potential therapeutic applications. This compound features a unique structural composition that includes a piperazine ring, a benzyl substituent, and an acetamide group linked to a dichlorophenyl moiety. The combination of these functional groups contributes to its distinct biological properties.

- IUPAC Name : this compound

- CAS Number : 941966-03-6

- Molecular Formula : C19H21Cl2N3O

- Molecular Weight : 368.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that the compound may modulate the activity of neurotransmitter receptors and enzymes, particularly in the central nervous system (CNS). Its structural similarity to other piperazine derivatives indicates potential interactions with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar piperazine derivatives. For instance, a study evaluated various N-phenylpiperazine derivatives for their efficacy against seizures in animal models. The results indicated that compounds with structural similarities to this compound exhibited significant anticonvulsant activity, suggesting that this compound may also possess similar properties .

Acetylcholinesterase Inhibition

Piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease. Virtual screening studies have demonstrated that certain piperazine compounds bind effectively at the active sites of AChE, indicating that this compound could be investigated further for its potential neuroprotective effects .

Study on Anticonvulsant Activity

In a study conducted on various N-phenylpiperazine derivatives, compounds were tested for their protective effects against seizures induced by maximal electroshock (MES). The findings revealed that certain derivatives showed significant anticonvulsant activity at doses ranging from 100 mg/kg to 300 mg/kg. Notably, compounds with higher lipophilicity demonstrated delayed onset but prolonged action . These insights suggest that modifications in the structure of piperazine derivatives can influence their pharmacological profiles.

Neuroprotective Effects

Research into the neuroprotective potential of piperazine derivatives has highlighted their ability to mitigate neurodegeneration associated with diseases like Alzheimer's. Compounds structurally related to this compound have been shown to exhibit beneficial effects on cognitive function in animal models . This emphasizes the importance of further exploring this compound's neuroprotective mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide | Structure | Moderate AChE inhibition |

| N-(3,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Similar structure with methyl group | Anticonvulsant activity observed |

| 2-(4-benzylpiperazin-1-yl)-N-(3-chloroanilide) | Similar structure with chloro substituent | Limited biological data available |

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(3,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O/c20-17-7-6-16(12-18(17)21)22-19(25)14-24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAZNDSVYZANGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.